Notoginsenoside Fe

Vue d'ensemble

Description

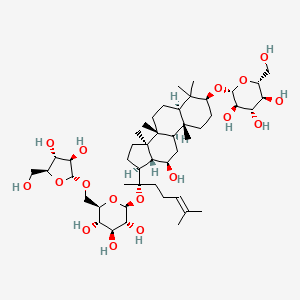

Le Ginsénoside Mb est un type de saponine triterpénoïde trouvée dans les racines du Panax ginseng et du Panax notoginseng. C'est l'un des nombreux ginsénosides qui contribuent aux propriétés médicinales du ginseng, utilisé en médecine traditionnelle depuis des siècles. Le Ginsénoside Mb est connu pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses .

Applications De Recherche Scientifique

Ginsenoside Mb has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the structure-activity relationship of ginsenosides.

Biology: Ginsenoside Mb is studied for its effects on cellular processes, including apoptosis, cell proliferation, and differentiation.

Medicine: It has potential therapeutic applications in treating cancer, inflammation, and neurodegenerative diseases. .

Mécanisme D'action

Notoginsenoside Fe

, also known as Ginsenoside mb , is a naturally occurring compound in Panax notoginseng, a herb used in the treatment of cardiovascular diseases in traditional Chinese medicine . Here is an overview of its mechanism of action:

Target of Action

This compound primarily targets the paraventricular nucleus (PVH) of the hypothalamus . The hypothalamus plays a crucial role in controlling food intake and energy expenditure . The PVH, as the primary hypothalamic site, receives a signal output from the arcuate nucleus (ARC) and projects it to brain satiety regions .

Mode of Action

This suggests that this compound may reduce body weight through the activation of energy-sensing neurons in the hypothalamus .

Biochemical Pathways

The phenylpropanoid biosynthesis pathway is involved in the metabolic changes in Panax notoginseng taproots . Significant accumulation of triterpenoid saponins in 2- and 3-year-old taproots was highly correlated with the up-regulated expression of cytochrome P450s and uridine diphosphate-dependent glycosyltransferases genes .

Pharmacokinetics

It is known that the compound can be administered by intraperitoneal injection .

Result of Action

This compound has been shown to decrease food intake and body weight, as well as protect liver structure integrity and normal function . It also promotes resting metabolic rate . These results suggest that this compound may reduce body weight through the activation of energy-sensing neurons in the hypothalamus .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For example, it has been shown to suppress diet-induced obesity . .

Analyse Biochimique

Biochemical Properties

Ginsenoside mb plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the enzyme glycosyltransferase, which catalyzes the glycosylation of ginsenoside mb, enhancing its solubility and bioavailability . Additionally, ginsenoside mb interacts with proteins such as heat shock proteins (HSPs), which assist in protein folding and protection against cellular stress . These interactions are essential for the compound’s stability and efficacy in biochemical processes.

Cellular Effects

Ginsenoside mb exerts significant effects on various cell types and cellular processes. It has been shown to modulate cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival, proliferation, and apoptosis . Ginsenoside mb also influences gene expression by regulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and immune response . Furthermore, ginsenoside mb affects cellular metabolism by enhancing glucose uptake and utilization, thereby improving energy production and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of ginsenoside mb involves several key processes. At the molecular level, ginsenoside mb binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . This binding can lead to the activation or inhibition of enzymes, such as protein kinases and phosphatases, which regulate various cellular functions . Ginsenoside mb also modulates gene expression by interacting with nuclear receptors and transcription factors, resulting in changes in the transcription of target genes . These molecular interactions contribute to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ginsenoside mb have been observed to change over time. The compound exhibits good stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that ginsenoside mb can maintain its bioactivity and continue to exert beneficial effects on cellular function . The temporal effects may vary depending on the experimental conditions and the specific cell or tissue type being studied.

Dosage Effects in Animal Models

The effects of ginsenoside mb vary with different dosages in animal models. At low to moderate doses, ginsenoside mb has been shown to enhance immune function, reduce inflammation, and improve cognitive performance . At high doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

Ginsenoside mb is involved in several metabolic pathways, including the mevalonate pathway and the methylerythritol phosphate pathway . These pathways are responsible for the biosynthesis of isoprenoids, which are essential for the production of ginsenosides. Ginsenoside mb interacts with enzymes such as farnesyl pyrophosphate synthase and squalene synthase, influencing the flux of metabolites through these pathways . These interactions can affect the overall levels of ginsenoside mb and its bioavailability.

Transport and Distribution

Within cells and tissues, ginsenoside mb is transported and distributed through various mechanisms. It interacts with transporters such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Ginsenoside mb can also bind to plasma proteins, affecting its distribution and accumulation in different tissues . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Ginsenoside mb exhibits specific subcellular localization, which can influence its activity and function. The compound is often localized in the cytoplasm and nucleus, where it interacts with various cellular components . Ginsenoside mb may also undergo post-translational modifications, such as phosphorylation and glycosylation, which can affect its targeting to specific subcellular compartments . These localization patterns are important for understanding the compound’s mode of action and therapeutic potential.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du Ginsénoside Mb peut être réalisée par des méthodes de transformation enzymatique. L'hydrolyse spécifique des glycogroupes de la chaîne latérale des ginsénosides par des glycosidases provenant de cultures microbiennes et d'extractions végétales est une approche courante. Des enzymes telles que la β-glucosidase, la β-xylosidase, l'α-l-arabinofuranosidase et l'α-l-rhamnosidase sont utilisées pour hydrolyser les ginsénosides .

Méthodes de production industrielle : La production industrielle du Ginsénoside Mb implique l'utilisation de techniques de fermentation microbienne et de biotransformation. Des châssis microbiens, tels que Saccharomyces cerevisiae, sont conçus pour produire des ginsénosides rares, y compris le Ginsénoside Mb. La découverte et l'amélioration des glycosyltransférases sont essentielles pour améliorer l'efficacité de ces processus .

Analyse Des Réactions Chimiques

Types de réactions : Le Ginsénoside Mb subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour modifier sa structure et améliorer sa bioactivité.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des ions hydroxyde ou des ions halogénure.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent des dérivés déglycosylés du Ginsénoside Mb, qui présentent souvent une biodisponibilité et une bioactivité améliorées .

4. Applications de la recherche scientifique

Le Ginsénoside Mb a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la relation structure-activité des ginsénosides.

Biologie : Le Ginsénoside Mb est étudié pour ses effets sur les processus cellulaires, y compris l'apoptose, la prolifération cellulaire et la différenciation.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement du cancer, de l'inflammation et des maladies neurodégénératives. .

5. Mécanisme d'action

Le Ginsénoside Mb exerce ses effets par le biais de multiples cibles moléculaires et voies :

Cibles moléculaires : Il interagit avec les récepteurs stéroïdiens, modulant diverses activités physiologiques. Il cible également les enzymes impliquées dans le stress oxydatif et l'inflammation.

Voies impliquées : Le Ginsénoside Mb influence les voies liées à l'apoptose, à la régulation du cycle cellulaire et à la réponse immunitaire.

Comparaison Avec Des Composés Similaires

Le Ginsénoside Mb est unique parmi les ginsénosides en raison de son motif de glycosylation spécifique et de sa bioactivité. Des composés similaires comprennent :

Ginsénoside Rb1 : Connu pour ses effets neuroprotecteurs et anti-âge.

Ginsénoside Rg1 : Exhibe de fortes propriétés anti-inflammatoires et antioxydantes.

Ginsénoside Rd : Étudié pour ses effets anticancéreux et cardioprotecteurs

Le Ginsénoside Mb se distingue par son potentiel thérapeutique distinct et les voies spécifiques qu'il module, ce qui en fait un composé précieux pour la recherche et l'application.

Propriétés

IUPAC Name |

2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-59-40-37(56)33(52)26(20-49)60-40)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)32(51)25(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBAONSAUGZRAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(O7)CO)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Notoginsenoside Fe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88105-29-7 | |

| Record name | Notoginsenoside Fe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 184 °C | |

| Record name | Notoginsenoside Fe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1491738.png)